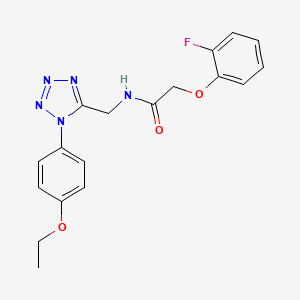

3-((1-(4-Bromobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

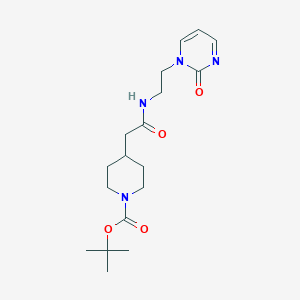

3-((1-(4-Bromobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, also known as BBMD, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Famoxadone: Agricultural Applications

Famoxadone is a novel oxazolidinone fungicide commercialized for agricultural use, demonstrating excellent control over a range of plant pathogens. It marks a significant advancement in the oxazolidinone class, showing effective action against fungi infecting grapes, cereals, tomatoes, and potatoes. The development of famoxadone involved synthesizing various oxazolidinone ring systems, highlighting the importance of this chemical structure in creating potent fungicides (Sternberg et al., 2001).

Oxazolidinone Antibacterial Agents

Oxazolidinones are a promising class of antibacterial agents. Research focuses on improving their safety profile and broadening their antibacterial spectrum. The study identified 1,2,3-triazoles as beneficial replacements for conventional functionalities in oxazolidinones, leading to compounds with reduced activity against monoamine oxidase A, thereby improving their safety profile for potential therapeutic applications (Reck et al., 2005).

Synthesis and Evaluation of Radiosensitizers

The synthesis of α-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols, derived from aziridines, shows the application of oxazolidinones in developing radiosensitizers and bioreductively activated cytotoxins targeting hypoxic tumor cells. This research exemplifies the therapeutic potential of modifying oxazolidinone structures for specific biomedical applications (Jenkins et al., 1990).

Synthetic Organic Chemistry

The oxazolidin-2-one nucleus is widely utilized in synthetic organic chemistry and medicinal chemistry due to its versatile applications. It serves as a cyclic carbamate skeleton, used as chiral auxiliaries in asymmetric synthesis, and as protective groups for 1,2-aminoalcohol systems. This highlights the structural and functional diversity of oxazolidinones in synthesizing complex organic molecules (Zappia et al., 2007).

Novel Oxazolidinones as Antimicrobial Agents

Research into oxazolidinone derivatives continues to uncover new biological activities. A study described the synthesis of several oxazolidinone derivatives, showcasing their potential as antimicrobial agents against bacterial and fungal strains. This exemplifies the ongoing exploration of oxazolidinones in developing new therapeutic agents (Devi et al., 2013).

Propriétés

IUPAC Name |

3-[[1-(4-bromobenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O4/c15-11-3-1-10(2-4-11)13(19)16-5-9(6-16)7-17-12(18)8-21-14(17)20/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIUCGKWNMKHBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)Br)CN3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(4-Bromobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2780234.png)

![5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2780235.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780237.png)

![N-(2-{1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2780245.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)

![2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2780252.png)